molecular formula C6H8Cl2O B13932520 2,6-Dichlorocyclohexanone CAS No. 30418-63-4

2,6-Dichlorocyclohexanone

Cat. No.: B13932520
CAS No.: 30418-63-4
M. Wt: 167.03 g/mol
InChI Key: MNOLFQQEONPNAT-UHFFFAOYSA-N
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Description

2,6-Dichlorocyclohexanone is a chlorinated cyclohexanone derivative characterized by two chlorine atoms positioned at the 2- and 6-positions of the cyclohexanone ring. This substitution pattern imparts distinct electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis. Chlorinated cyclohexanones are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in condensation and nucleophilic addition reactions.

Properties

CAS No.

30418-63-4

Molecular Formula

C6H8Cl2O

Molecular Weight

167.03 g/mol

IUPAC Name

2,6-dichlorocyclohexan-1-one

InChI

InChI=1S/C6H8Cl2O/c7-4-2-1-3-5(8)6(4)9/h4-5H,1-3H2

InChI Key

MNOLFQQEONPNAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorocyclohexanone can be synthesized through the chlorination of cyclohexanone. The process involves the gradual addition of chlorine to cyclohexanone in the presence of a catalyst such as dimethylacetamide. The reaction is typically carried out at a temperature range of 80-84°C to ensure optimal yield and prevent oxidative polymerization .

Industrial Production Methods: In an industrial setting, the chlorination process is scaled up using specialized equipment to control the reaction conditions precisely. The reaction mass is maintained at a specific temperature range, and the concentration of cyclohexanone is kept minimal to inhibit polymerization. The product is then isolated and purified to achieve a high content of the basic substance .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorocyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into chlorinated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products: The major products formed from these reactions include chlorinated carboxylic acids, chlorinated alcohols, and various substituted cyclohexanones .

Scientific Research Applications

2,6-Dichlorocyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of medicinal compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichlorocyclohexanone involves its interaction with molecular targets through its reactive chlorine atoms and carbonyl group. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of different products. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,6-Dichlorocyclohexanone with structurally related cyclohexanone derivatives, focusing on substitution patterns, synthesis, and physicochemical properties.

Substituent Type and Position

  • This compound vs. 2,6-Dimethylcyclohexanone The replacement of chlorine atoms with methyl groups (e.g., 2,6-dimethylcyclohexanone) reduces electronegativity at the 2- and 6-positions. Methyl groups act as electron-donating substituents, stabilizing the carbonyl group less effectively than electron-withdrawing chlorine atoms. This difference alters reactivity in nucleophilic additions; for example, 2,6-dimethylcyclohexanone forms oximes with hydroxylamine hydrochloride, a reaction likely slower in this compound due to reduced carbonyl electrophilicity .
  • This compound vs. 2,6-Bis(2-chlorobenzylidene)cyclohexanone The latter compound features benzylidene groups at the 2- and 6-positions, synthesized via Claisen-Schmidt condensation of 2-chlorobenzaldehyde and cyclohexanone under solvent-free conditions . The extended conjugation of benzylidene groups increases planarity and π-electron delocalization, which enhances UV-vis absorption properties compared to the simpler dichlorocyclohexanone structure.

Physicochemical Properties

  • Electronic Effects Chlorine atoms in this compound withdraw electron density via inductive effects, polarizing the carbonyl group and increasing its susceptibility to nucleophilic attack. This contrasts with 2,6-dimethylcyclohexanone, where methyl groups donate electron density, reducing carbonyl reactivity .
  • Thermal Stability and Solubility Chlorinated derivatives generally exhibit higher melting points and lower solubility in polar solvents due to increased molecular weight and halogen-based intermolecular interactions. For instance, 2,6-dibenzylcyclohexanone (CAS 36040-03-6) is a solid with handling precautions distinct from less halogenated analogs .

Data Tables

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Toxicity Profile
This compound Not reported Low Potential respiratory irritant
2,6-Dimethylcyclohexanone Liquid at RT Moderate Low toxicity
2,6-Dibenzylcyclohexanone Solid Low Requires inhalation precautions

Research Findings

  • Theoretical Studies Density Functional Theory (DFT) calculations on similar compounds, such as 2,6-diacetylpyridine derivatives, reveal that chloro-substituents lower the HOMO-LUMO gap compared to methyl groups, enhancing charge-transfer interactions . This suggests this compound may exhibit unique electronic properties useful in optoelectronic materials.
  • Crystallographic Data Symmetry analysis of chloro-substituted cyclohexanones (e.g., 2,6-bis(2,4-dimethylbenzylidene)cyclohexanone) shows deviations from ideal symmetry due to steric hindrance from substituents, a factor likely relevant to this compound’s crystal packing .

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